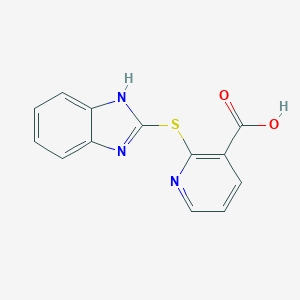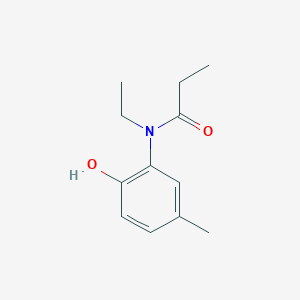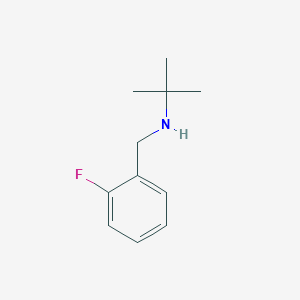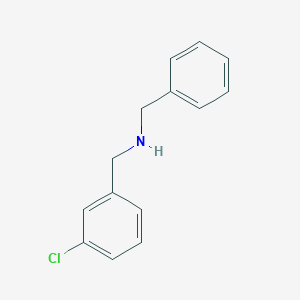
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is a hybrid molecule that combines the structural features of benzimidazole and nicotinic acid, making it a unique chemical entity.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid has been extensively studied for its potential use in various research applications. It has been shown to exhibit anticancer, antifungal, and antimicrobial activities. Additionally, it has been investigated for its potential use as a fluorescent probe, enzyme inhibitor, and metal ion chelator. The unique structural features of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid make it a promising candidate for further research in these areas.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific molecular targets in the cells. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes and bind to metal ions, leading to their inactivation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid have been studied in various cell lines and animal models. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to alter the levels of certain biomolecules, such as reactive oxygen species, cytokines, and growth factors. These effects suggest that 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid in lab experiments include its unique structural features, broad spectrum of biological activity, and ease of synthesis. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, there are also limitations to its use, such as its poor solubility in water and limited availability in the market. These limitations can be overcome by optimizing the formulation and scaling up the synthesis process.
Direcciones Futuras
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid. One area of interest is its potential use as a fluorescent probe for imaging applications. Another area is its use as an enzyme inhibitor for the development of new drugs. Additionally, further studies are needed to elucidate the mechanism of action and biological targets of the compound. Finally, efforts should be made to improve the synthesis process and increase the availability of the compound for research purposes.
Conclusion:
In conclusion, 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid is a novel compound with potential use in various scientific research applications. Its unique structural features, broad spectrum of biological activity, and ease of synthesis make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)nicotinic acid involves the reaction between 2-mercaptobenzimidazole and nicotinic acid in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of 2-mercaptobenzimidazole attacks the carbonyl group of nicotinic acid, leading to the formation of the final product. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Propiedades
Número CAS |
93202-02-9 |
|---|---|
Fórmula molecular |
C13H9N3O2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2S/c17-12(18)8-4-3-7-14-11(8)19-13-15-9-5-1-2-6-10(9)16-13/h1-7H,(H,15,16)(H,17,18) |
Clave InChI |
BDISFGIJCKRNBW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC=N3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)

![N-[4-(Methylthio)benzyl]-1-propanamine](/img/structure/B183775.png)
![N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183776.png)
![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)



![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)